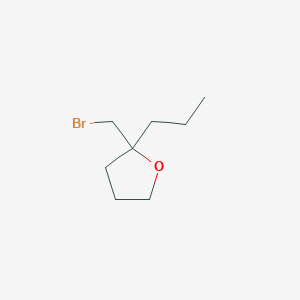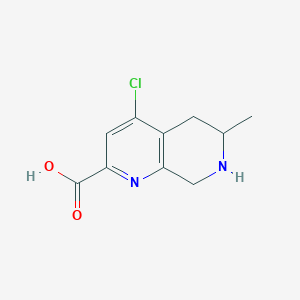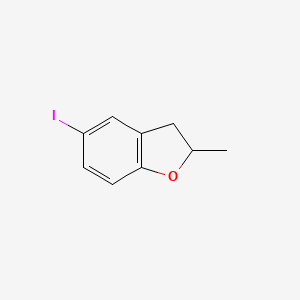
6-Bromo-5-fluoroisoquinoline-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 6-Bromo-5-fluoroisoquinoline-1-carbonitrile typically involves the bromination and fluorination of isoquinoline derivatives. One common synthetic route includes the following steps:
Bromination: Isoquinoline is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Fluorination: The brominated isoquinoline is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Análisis De Reacciones Químicas
6-Bromo-5-fluoroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form tetrahydroisoquinoline derivatives.
Coupling Reactions: The cyano group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Aplicaciones Científicas De Investigación
6-Bromo-5-fluoroisoquinoline-1-carbonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Bromo-5-fluoroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to anti-cancer effects . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparación Con Compuestos Similares
6-Bromo-5-fluoroisoquinoline-1-carbonitrile can be compared with other isoquinoline derivatives, such as:
6-Bromoisoquinoline: Lacks the fluorine and cyano groups, resulting in different reactivity and applications.
5-Fluoroisoquinoline: Lacks the bromine and cyano groups, leading to different chemical properties and uses.
Isoquinoline-1-carbonitrile:
The presence of both bromine and fluorine atoms in this compound makes it unique, offering a combination of reactivity and selectivity that is valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H4BrFN2 |
|---|---|
Peso molecular |
251.05 g/mol |
Nombre IUPAC |
6-bromo-5-fluoroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H4BrFN2/c11-8-2-1-6-7(10(8)12)3-4-14-9(6)5-13/h1-4H |
Clave InChI |
YJALSWHOBXPQTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C(=NC=C2)C#N)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Azabicyclo[3.2.2]nonane-5-carboxylic acid](/img/structure/B13194698.png)
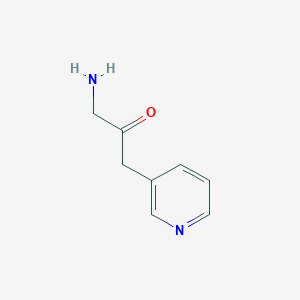
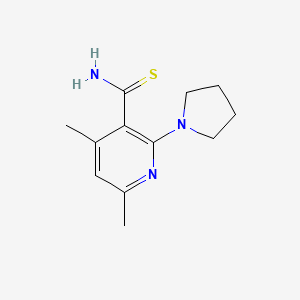


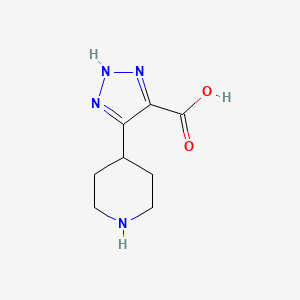

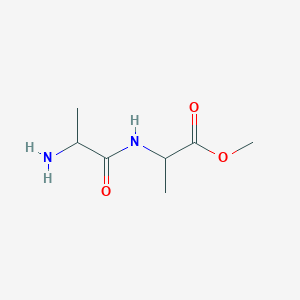

![5',5'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]](/img/structure/B13194752.png)
